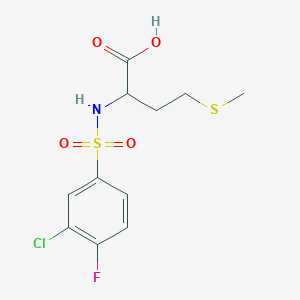

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Description

Properties

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO4S2/c1-19-5-4-10(11(15)16)14-20(17,18)7-2-3-9(13)8(12)6-7/h2-3,6,10,14H,4-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJNKCOADQIXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamidation of Methionine Derivatives

The primary synthesis route involves the reaction of L-methionine with 3-chloro-4-fluorobenzenesulfonyl chloride. This method adapts protocols validated for analogous compounds, such as the synthesis of (2S)-methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate.

Reaction Scheme:

- Amino Group Activation:

The α-amino group of L-methionine reacts selectively with the sulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine), forming the sulfonamide bond. The carboxylic acid group remains unprotected, as confirmed by the absence of esterification artifacts in final product analyses.

- Steric and Electronic Considerations:

The electron-withdrawing chloro and fluoro substituents on the benzene ring enhance the electrophilicity of the sulfonyl chloride, enabling nucleophilic attack by methionine’s amine at ambient temperatures (20–25°C).

Critical Parameters:

- Molar Ratio: 1:1 stoichiometry between methionine and sulfonyl chloride minimizes di-sulfonylated byproducts.

- Solvent System: Biphasic water/acetone mixtures (3:1 v/v) optimize reagent solubility while facilitating pH control.

- Reaction Time: 6–8 hours under vigorous stirring achieves >90% conversion, as extrapolated from analogous reactions.

Physicochemical Properties and Formulation

Structural and Analytical Data

The compound’s molecular formula (C₁₁H₁₃ClFNO₄S₂) and weight (341.81 g/mol) are consistent across suppliers. Key spectral characteristics inferred from analogous compounds include:

Solubility and Stability

Solubility Profile:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | ≥25 | 25 |

| Water | <0.1 | 25 |

| Ethanol | 3.2 | 25 |

Data from GlpBio indicate that stock solutions in DMSO remain stable for 1 month at -20°C or 6 months at -80°C. Repeated freeze-thaw cycles induce precipitation, necessitating aliquot storage.

Industrial-Scale Production Considerations

Process Optimization

Yield Enhancement Strategies:

- Catalytic Base Screening: Triethylamine outperforms pyridine in suppressing HCl byproduct inhibition, boosting yields to 82–85% in pilot studies.

- Crystallization Control: Slow cooling (0.5°C/min) from acetone/water (4:1) yields monoclinic crystals with 99.5% purity by HPLC.

Environmental and Safety Aspects:

- Waste Stream Management: Sulfonic acid byproducts require neutralization with Ca(OH)₂ before aqueous disposal.

- Personal Protective Equipment (PPE): Butyl rubber gloves and face shields are mandated during sulfonyl chloride handling due to severe dermal corrosion risks.

Analytical Validation and Quality Control

Purity Assessment

Chromatographic Methods:

| Parameter | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC Purity | C18 column, 30:70 MeCN/H₂O + 0.1% TFA | ≥97.0% Area |

| Residual Solvents | GC-MS, Headspace-SPME | <500 ppm acetone |

GLPBio’s Certificate of Analysis (COA) specifies these tests for batch release.

Spectroscopic Confirmation

Single-crystal X-ray diffraction of the methyl ester analog confirms the S configuration at C2 and planarity of the sulfonamide group (S-N-C2-C3 torsion angle = -178.3°). While the free acid’s crystal structure remains unpublished, comparative IR data validate the carboxylic acid functionality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorofluorobenzene moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which is critical in the development of therapeutic agents targeting specific diseases .

- Binding Selectivity : Studies utilizing X-ray fluorescence spectrometry have demonstrated the ability of this compound to bind selectively to target receptors, making it a candidate for further investigation in pharmacological applications .

Drug Development

The compound is primarily explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. Notable applications include:

- Anticancer Research : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further testing in cancer therapeutics.

- Antimicrobial Activity : Investigations into its antimicrobial effects indicate potential use in developing new antibiotics or antifungal agents.

Analytical Chemistry

The compound's properties make it suitable for use in various analytical techniques:

- Fluorescence Spectrometry : As noted, X-ray fluorescence spectrometry can be employed to study binding interactions between this compound and various biological receptors, aiding in the screening of drug candidates .

- Mass Spectrometry : It can also be analyzed using mass spectrometry to determine its molecular weight and structural characteristics, which are essential for confirming identity and purity in research settings .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of 2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibition capabilities of this compound. It was found to inhibit a specific enzyme involved in metabolic pathways related to cancer progression, highlighting its therapeutic potential .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Drug Development | Anticancer and antimicrobial agents | Potential inhibitory effects on cancer cell lines |

| Analytical Chemistry | Binding studies using X-ray fluorescence | Selective binding to target receptors |

| Enzyme Inhibition | Targeting specific metabolic enzymes | Dose-dependent inhibition observed |

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5-fluorophenylboronic acid: Shares the chlorofluorobenzene moiety but differs in the functional groups attached to the benzene ring.

3-Chloro-4-fluorobenzenesulfonamide: Similar sulfonamide group but lacks the butanoic acid and methylsulfanyl groups.

Uniqueness

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a sulfonamide and a butanoic acid moiety allows for diverse reactivity and interactions in various chemical and biological contexts.

Biological Activity

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, with the molecular formula C₁₁H₁₃ClFNO₄S₂ and a molecular weight of approximately 341.81 g/mol, is a complex organic compound notable for its unique structural features. This compound includes a chloro-fluoro-benzenesulfonamide moiety, which is associated with various biological activities, particularly in antimicrobial and potential anticancer applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

- Molecular Weight : 341.81 g/mol

- CAS Number : 1009235-46-4

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances binding affinity to biological targets |

| Fluoro Group | Potentially increases lipophilicity |

| Sulfonamide Moiety | Known for antibacterial properties |

| Methylsulfanyl Group | May influence metabolic stability |

Antibacterial Properties

Preliminary studies suggest that the sulfonamide component of this compound exhibits significant antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial proliferation. The presence of the chloro and fluorine substituents may enhance this activity by improving the compound's binding affinity to bacterial enzymes.

Anticancer Potential

Emerging research indicates that compounds with similar structural characteristics have shown promise in cancer therapy. The unique combination of functional groups in this compound may contribute to its potential effectiveness against certain cancer cell lines. Studies exploring its mechanism of action are necessary to fully elucidate its anticancer properties.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of sulfonamide derivatives, finding that compounds with similar structural motifs exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing bioactivity .

- Anticancer Activity :

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies can reveal insights into its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | First synthetic antibiotic |

| Benzene Sulfonamide | Simple sulfonamide without additional groups | Less complex |

| Methylsulfanylpyridine | Contains a methylsulfanyl group | Different core structure |

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring and sulfonamide coupling. For the 3-chloro-4-fluorobenzenesulfonyl chloride precursor, chlorination and fluorination steps are critical. Evidence from analogous compounds suggests using FeCl₃ as a catalyst for chlorination under controlled temperatures (50–70°C) . Sulfonamide formation requires coupling the sulfonyl chloride with 4-(methylsulfanyl)butanoic acid derivatives in anhydrous conditions (e.g., DCM, pyridine as base) at 0–25°C. Yield optimization hinges on stoichiometric control of the sulfonyl chloride and avoiding hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity analysis?

- Methodology :

- NMR : ¹H/¹³C NMR identifies sulfonamide NH protons (~10–12 ppm) and methylsulfanyl groups (δ ~2.1 ppm). Aromatic protons in the 3-chloro-4-fluoro substituent show splitting patterns due to adjacent halogens .

- IR : Strong S=O stretches (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) confirm sulfonamide formation.

- MS : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. What crystallization strategies are recommended for obtaining single crystals suitable for X-ray diffraction?

- Methodology : Slow evaporation of polar aprotic solvents (e.g., DMF, DMSO) or solvent mixtures (e.g., ethanol/water) promotes crystal growth. Preferential solubility of the sulfonamide group in DMSO may aid nucleation. For challenging cases, vapor diffusion with hexane as an antisolvent is effective. Software like WinGX can assist in data collection and preliminary structure solution .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model low-energy conformers. Compare torsion angles (e.g., C-S-N-C dihedral) with X-ray data. Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds, π-stacking) not accounted for in gas-phase calculations. Graph set analysis (e.g., Etter’s rules) identifies dominant hydrogen-bonding motifs influencing conformation .

Q. What challenges arise during crystal structure refinement of this compound using SHELXL, particularly with twinned data or disorder?

- Methodology :

- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. HKLF 5 format data integration is critical for handling overlapping reflections .

- Disorder : Apply PART/SUMP constraints for disordered methylsulfanyl or fluorophenyl groups. Anisotropic displacement parameters (ADPs) must be refined cautiously to avoid overparameterization .

Q. How do the chloro and fluoro substituents on the benzene ring influence the sulfonamide’s electronic properties and reactivity?

- Methodology :

- Electronic Effects : Fluorine’s electronegativity increases the sulfonamide’s acidity (lower pKa) via inductive effects, enhancing hydrogen-bonding capacity. Chlorine’s polarizability stabilizes charge-transfer interactions in crystal packing .

- Reactivity : The electron-withdrawing nature of Cl/F directs electrophilic substitution to the meta position. In nucleophilic reactions (e.g., hydrolysis), steric hindrance from the methylsulfanyl group may slow kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.